molecular formula C21H20N2O2 B5774854 [2-(3-METHYLPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

[2-(3-METHYLPHENYL)-4-QUINOLYL](MORPHOLINO)METHANONE

Cat. No.: B5774854
M. Wt: 332.4 g/mol
InChI Key: JMKAXHYLOWSWIH-UHFFFAOYSA-N
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Description

2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with a 3-methylphenyl group and a morpholino group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with 3-Methylphenyl Group:

    Attachment of the Morpholino Group: The final step involves the reaction of the substituted quinoline with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development.

Medicine

In medicine, 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE is being investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for the development of new pharmaceuticals.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylmethanone
  • 6-Bromo-2-(4-methylphenyl)-4-quinolylmethanone

Uniqueness

Compared to similar compounds, 2-(3-METHYLPHENYL)-4-QUINOLYLMETHANONE stands out due to its specific substitution pattern and the presence of both a quinoline core and a morpholino group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(3-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15-5-4-6-16(13-15)20-14-18(17-7-2-3-8-19(17)22-20)21(24)23-9-11-25-12-10-23/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKAXHYLOWSWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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